molecular formula C22H27N3O2 B13106376 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide CAS No. 919107-87-2

3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13106376
CAS No.: 919107-87-2
M. Wt: 365.5 g/mol
InChI Key: AMYSDICTOBOPNK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name is derived through hierarchical analysis of the compound’s structure:

  • Parent structure : Indazole (a bicyclic system with benzene fused to a pyrazole ring).
  • Substituents :
    • Methoxy (-OCH₃) at position 3.
    • Propyl (-CH₂CH₂CH₃) at position 2.
    • Carboxamide (-CONH-(4-phenylbutyl)) at position 6.

Using IUPAC priority rules, the numbering starts at the pyrazole nitrogen (position 1) and proceeds clockwise. The resulting systematic name is 3-methoxy-2-propyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide .

Property Value
CAS Registry Number 919107-87-2
Molecular Formula C₂₂H₂₇N₃O₂
Molecular Weight 365.47 g/mol

Alternative Chemical Designations and Synonyms

This compound is referenced under multiple identifiers:

  • CAS Name : 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide.
  • Synonym : EVT-13240803 (commercial catalog designation).
  • SMILES Notation : O=C(C₁=CC₂=NN(CCC)C(OC)=C₂C=C₁)NCCCCC₃=CC=CC=C₃.

Structural Classification Within Indazole Derivatives

Indazole derivatives are classified based on substitution patterns and functional groups. This compound belongs to the 2H-indazole subclass due to the proton configuration on the pyrazole ring. Key structural comparisons with related indazoles include:

Compound Substituents (Positions) Key Differences
2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide Piperidin-3-yl at position 2 Carboxamide position (7 vs. 6)
4-Methoxy-1H-indazole-3-carboxylic acid Methoxy at position 4 Absence of alkyl/aryl chains

The 2-propyl and 4-phenylbutyl groups in 3-methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide confer enhanced lipophilicity compared to simpler indazole analogs, influencing its solubility and reactivity.

Structural Analysis of Key Functional Groups

  • Methoxy Group (Position 3) :
    • Electron-donating nature alters electronic density on the indazole ring, affecting electrophilic substitution reactions.
  • Propyl Chain (Position 2) :
    • Stabilizes the 2H-tautomer of indazole through steric effects.
  • Carboxamide (Position 6) :
    • The 4-phenylbutyl moiety introduces steric bulk and potential π-π stacking interactions with aromatic systems.

Properties

CAS No.

919107-87-2

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

3-methoxy-N-(4-phenylbutyl)-2-propylindazole-6-carboxamide

InChI

InChI=1S/C22H27N3O2/c1-3-15-25-22(27-2)19-13-12-18(16-20(19)24-25)21(26)23-14-8-7-11-17-9-5-4-6-10-17/h4-6,9-10,12-13,16H,3,7-8,11,14-15H2,1-2H3,(H,23,26)

InChI Key

AMYSDICTOBOPNK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Indazole Core Synthesis and Substitution

  • Starting materials often include substituted anilines or indole derivatives.
  • Silver(I) oxide-mediated alkylation reactions have been reported to introduce alkyl groups on indole derivatives, which can be adapted for indazole synthesis.
  • Photochemical oxidation and subsequent functional group transformations enable the introduction of methoxy and formyl substituents on aromatic rings, which can be leveraged to install the 3-methoxy group on the indazole.

Introduction of the Propyl Group at Position 2

  • Alkylation of the indazole nitrogen or carbon at position 2 can be achieved using alkyl halides under basic conditions or via transition metal-catalyzed coupling reactions.
  • Silver(I) oxide in toluene reflux conditions has been used for alkylation of indole derivatives, suggesting a similar approach for the propyl group introduction.

Preparation of the 6-Carboxylic Acid or Ester Intermediate

  • The 6-position carboxamide is introduced via carboxylation or by starting from a methyl ester precursor.
  • Ester intermediates can be synthesized by selective esterification of the carboxylic acid or by direct synthesis from substituted benzoates.
  • Hydrolysis of esters to acids followed by activation (e.g., with carbonyldiimidazole) facilitates amide bond formation.

Coupling with 4-Phenylbutylamine to Form the Carboxamide

  • The carboxylic acid intermediate is activated using coupling agents such as carbonyldiimidazole (CDI) or other amide coupling reagents.
  • The activated acid is then reacted with 4-phenylbutylamine under controlled conditions to yield the desired carboxamide.
  • Purification is commonly performed by flash chromatography on silica gel using solvent systems like ethyl acetate and chloroform mixtures.

Example Preparation Protocol (Adapted from Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1 Indole or substituted aniline + Silver(I) oxide, toluene, reflux, N2 atmosphere Alkylation to introduce propyl group at position 2 Moderate yield (~13%) reported for similar substrates
2 Photochemical oxidation with Rose Bengal, methanol, oxygen bubbling, tungsten-halogen lamp irradiation Introduction of methoxy substituent via oxidation and functional group transformation Controlled reaction time (1.5 hours total), purification by flash chromatography
3 Hydrolysis of methyl ester to carboxylic acid, pyridine reflux with hydroxylamine hydrochloride Conversion of ester to acid and further functionalization 65% yield for related intermediates
4 Activation of acid with carbonyldiimidazole (CDI), reaction with 4-phenylbutylamine Formation of carboxamide bond 52% yield in analogous amide coupling reactions
5 Purification by flash chromatography on silica gel, elution with ethyl acetate:chloroform mixtures Isolation of pure final compound Essential for removing side products and unreacted materials

Analytical and Purification Techniques

  • Flash chromatography on silica gel is the preferred purification method, using solvent gradients such as ethyl acetate:chloroform or methanol:chloroform to achieve high purity.
  • NMR spectroscopy (1H and 13C) is used to confirm the substitution pattern and purity of intermediates and final product.
  • Mass spectrometry and elemental analysis further validate the molecular structure.
  • Reaction monitoring can be performed by TLC and HPLC.

Research Findings and Optimization Notes

  • The use of silver(I) oxide as a mild oxidant and alkylation catalyst is effective but may result in moderate yields; reaction time and temperature optimization are crucial.
  • Photochemical methods using Rose Bengal as a photosensitizer allow selective oxidation steps without harsh reagents.
  • Amide bond formation using carbonyldiimidazole is efficient and avoids harsh coupling reagents, improving product purity and yield.
  • Purification solvent systems must be optimized to balance polarity and elution strength for effective separation of closely related compounds.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) Notes
Indazole core alkylation Silver(I) oxide, toluene, reflux Introduce propyl group at position 2 ~13 Moderate yield, light-sensitive
Methoxy group installation Rose Bengal, methanol, O2, photolysis Introduce 3-methoxy substituent Variable Requires controlled irradiation
Ester hydrolysis and oxime formation Pyridine, hydroxylamine hydrochloride, reflux Convert ester to acid and functionalize 65 Prolonged reflux needed
Amide coupling Carbonyldiimidazole, 4-phenylbutylamine Form carboxamide linkage 52 Mild conditions, clean reaction
Purification Flash chromatography (ethyl acetate:chloroform) Isolate pure compound - Critical for purity

Chemical Reactions Analysis

3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide has shown promise in several biological applications:

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to other indazole derivatives suggests a role in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
  • PARP Inhibition : Similar compounds within the indazole family have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, making it a candidate for combination therapies in oncology .
  • Neuroprotective Effects : There is emerging evidence that indazole derivatives can exert neuroprotective effects, which may be beneficial in neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound could provide therapeutic benefits.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development, particularly targeting cancer and neurological disorders. The synthesis of analogs with modified side chains may enhance its efficacy and selectivity against specific biological targets.

Case Studies

  • In Vitro Studies : Research has demonstrated that derivatives of indazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide were tested against MDA-MB-436 and CAPAN-1 cell lines, showing promising results with IC50 values comparable to established chemotherapeutics .
  • Animal Models : Preclinical studies utilizing animal models have been initiated to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for understanding the therapeutic window and potential side effects before human trials can commence.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Indazole/Indole Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Target Key Findings Reference
3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide Indazole 3-methoxy, 2-propyl, 6-(4-phenylbutyl carboxamide) Under investigation (hypothetical) N/A (prototype)
4-[[5-[((2R)-2-Methyl-4,4,4-Trifluorobutyl)Carbamoyl]-1-Methylindol-3-Yl]Methyl]-3-Methoxy-N-[(2-Methylphenyl)Sulfonyl]Benzamide Indole 3-benzyl, 5-carboxamide, fluorinated Leukotriene D₄/E₄ antagonist Orally active; IC₅₀ = 12 nM (LTD₄)
Monofluoro hydroxyethylenedipeptide isosteres Indole Fluorinated hydroxyethylene HIV protease inhibitor Improved metabolic stability

Analysis :

  • Substituent Effects : The 4-phenylbutyl group in the target compound shares similarities with fluorinated alkyl chains in Jacobs et al.'s leukotriene antagonists, which improve lipophilicity and oral bioavailability. However, fluorination in the latter compounds enhances metabolic stability and target affinity .

Compounds with 4-Phenylbutyl Moieties

Table 2: Role of 4-Phenylbutyl Substituents
Compound Name Primary Function Key Structural Features Pharmacokinetic Impact Reference
3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide Hypothetical therapeutic agent 4-phenylbutyl carboxamide Increased logP (predicted)
Fosinopril sodium ACE inhibitor 4-phenylbutyl phosphinyl acetyl Enhanced tissue penetration
(4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline Prodrug for hypertension 4-phenylbutyl phosphinyl Prolonged half-life

Analysis :

  • Lipophilicity: The 4-phenylbutyl group in the target compound and fosinopril sodium contributes to elevated logP values, favoring membrane permeability and tissue distribution .

Conformational and Crystallographic Insights

Evidence from Structure Reports on (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methyl] analogues highlights critical bond parameters:

  • Bond Lengths : C-O (1.385 Å) and C-N (1.424 Å) bonds in methoxy and carboxamide groups align with typical values, suggesting stable electronic configurations .

Biological Activity

3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide, a compound belonging to the indazole class, has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, emphasizing its therapeutic potential based on recent research findings.

The molecular formula of 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide is C22H27N3O2, with a molecular weight of 365.469 g/mol. The compound features a methoxy group and a phenylbutyl substituent, which may influence its biological activity and interaction with biological targets .

Antitumor Activity

Recent studies have indicated that indazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide have shown promising results in inhibiting cancer cell proliferation. A study on related indazole compounds demonstrated that certain derivatives possess potent inhibitory effects against various cancer cell lines, including those resistant to conventional therapies .

Table 1: Antitumor Activity of Indazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
3-Methoxy-N-(4-phenylbutyl)-2-propyl...TBDHT1080 (Fibrosarcoma)
Indazole Derivative A0.4KMS-12 BM (Multiple Myeloma)
Indazole Derivative B1.1A549 (Lung Cancer)

Note: TBD = To Be Determined based on future studies.

The mechanism by which indazole derivatives exert their antitumor effects often involves the modulation of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds can inhibit the activity of kinases involved in tumor growth and metastasis . The specific pathways affected by 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide require further investigation to elucidate its precise mode of action.

Case Studies

  • In Vitro Studies : In vitro assays have shown that related indazole compounds can significantly reduce the viability of cancer cells by inducing apoptosis and cell cycle arrest. These findings highlight the potential of 3-Methoxy-N-(4-phenylbutyl)-2-propyl-2H-indazole-6-carboxamide as a candidate for further development in cancer therapy.
  • In Vivo Studies : Animal model studies are essential for assessing the therapeutic efficacy and safety profile of this compound. Preliminary results from similar indazole derivatives indicate promising outcomes in reducing tumor size and improving survival rates in treated subjects .

Q & A

Q. What steps can mitigate variability in pharmacological potency across different cell lines?

  • Methodology : Normalize data to cell viability (MTT assay) and confirm target expression (Western blot). Use isogenic cell lines to isolate genetic variables, as demonstrated in studies on pyrazolecarboxamides .

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